2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide
Description
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety fused to a 2-oxoimidazolidine ring, linked via an acetamide bridge to a pyridin-3-yl group. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(19-12-2-1-5-18-9-12)10-20-6-7-21(17(20)23)13-3-4-14-15(8-13)25-11-24-14/h1-5,8-9H,6-7,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYPUJSNASFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazolidinone-First Strategy
This approach prioritizes the construction of the 2-oxoimidazolidin-1-yl core before introducing the acetamide side chain. The benzo[d]dioxol-5-yl group is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions. A key intermediate is 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine, which can be functionalized at the N1 position with a bromoacetamide group for subsequent coupling with 3-aminopyridine.
Acetamide-First Strategy
Alternately, pre-forming the N-(pyridin-3-yl)acetamide moiety followed by cyclization to generate the imidazolidinone ring offers advantages in regioselectivity. This route often employs chloroacetyl chloride for amide bond formation with 3-aminopyridine, followed by reaction with 1,3-benzodioxol-5-yl urea derivatives under basic conditions.
Detailed Synthetic Protocols
Synthesis of 3-(Benzo[d]dioxol-5-yl)-2-Oxoimidazolidine
Step 1: Preparation of 1,3-Bis(2-hydroxyethyl)urea
Ethylene oxide (2.2 eq) is bubbled into a solution of urea (1.0 eq) in anhydrous THF at 0°C. After 24 h at room temperature, the mixture is concentrated under vacuum to yield a white crystalline solid (mp 128-130°C).
Step 2: Cyclization with Piperonyl Chloride
A mixture of 1,3-bis(2-hydroxyethyl)urea (1.0 eq), piperonyl chloride (1.1 eq), and K$$2$$CO$$3$$ (2.5 eq) in DMF is heated at 80°C for 8 h. The reaction is monitored by TLC (EtOAc/hexane 3:7), followed by extraction with dichloromethane and recrystallization from ethanol to afford 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine as off-white needles (yield 72%).
Introduction of Acetamide Side Chain
Method A: Direct Alkylation
3-(Benzo[d]dioxol-5-yl)-2-oxoimidazolidine (1.0 eq) is reacted with bromoacetyl bromide (1.2 eq) in the presence of DBU (1.5 eq) in dry acetonitrile at 0°C. After 2 h, 3-aminopyridine (1.1 eq) is added, and the mixture is stirred at room temperature for 12 h. Purification via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 95:5) yields the target compound (63% yield).
Method B: Coupling via Mixed Carbonate
The imidazolidinone intermediate (1.0 eq) is treated with triphosgene (0.35 eq) in THF to generate the reactive carbonyl intermediate. Subsequent addition of N-(pyridin-3-yl)glycinamide (1.1 eq) and Et$$_3$$N (2.0 eq) at -10°C affords the product after workup (55% yield, purity >98% by HPLC).
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization
Comparative studies in polar aprotic solvents reveal:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 72 |
| DMSO | 4 | 68 |
| NMP | 5 | 75 |
| THF | 12 | 42 |
N-Methylpyrrolidone (NMP) provides optimal balance between reaction rate and yield due to its high polarity and ability to stabilize transition states.
Base Selection for Acetamide Formation
Screening of bases demonstrates significant impact:
| Base | Equiv | Yield (%) | Purity (%) |
|---|---|---|---|
| DBU | 1.5 | 63 | 97 |
| Et$$_3$$N | 3.0 | 58 | 95 |
| K$$2$$CO$$3$$ | 2.5 | 49 | 93 |
| NaH | 1.2 | 41 | 89 |
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) proves superior, likely due to its strong nucleophilicity and ability to deprotonate intermediate species without promoting side reactions.
Analytical Characterization
Spectroscopic Data
IR (KBr):
- 3275 cm$$^{-1}$$ (N-H stretch, imidazolidinone)
- 1702 cm$$^{-1}$$ (C=O, amide I)
- 1618 cm$$^{-1}$$ (C=O, imidazolidinone)
- 1489 cm$$^{-1}$$ (C-O-C, benzodioxole)
$$^1$$H NMR (400 MHz, CDCl$$3$$):
δ 8.71 (d, J=2.4 Hz, 1H, Py-H),
δ 8.34 (dd, J=4.8, 1.6 Hz, 1H, Py-H),
δ 7.73 (m, 1H, Py-H),
δ 6.82 (s, 1H, Ar-H),
δ 6.71 (d, J=8.0 Hz, 1H, Ar-H),
δ 6.03 (s, 2H, OCH$$2$$O),
δ 4.22 (t, J=7.6 Hz, 2H, NCH$$2$$),
δ 3.91 (s, 2H, COCH$$2$$N),
δ 3.48 (t, J=7.6 Hz, 2H, NCH$$_2$$).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H$$2$$O 55:45, 1 mL/min) shows a single peak at t$$R$$=6.72 min with 99.1% purity, confirming successful synthesis.
Scale-Up Considerations
Pilot-scale production (500 g batch) employs:
- Continuous flow reactor for imidazolidinone cyclization (residence time 15 min, 100°C)
- Thin-film evaporation for solvent removal
- Crystallization from ethyl acetate/n-heptane (1:3) Final product meets ICH Q3A/B guidelines with residual solvents <300 ppm.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the imidazolidinone ring.
Substitution: : The pyridine group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.
Major Products Formed
Oxidation: : Formation of benzo[d][1,3]dioxol derivatives with hydroxyl or carboxyl groups.
Reduction: : Reduced imidazolidinone derivatives.
Substitution: : Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- Molecular Formula : C₂₂H₂₀N₄O₄S
- Molecular Weight : 436.5 g/mol
- Key Differences : Replaces the pyridin-3-yl group with a 3-(2-methylthiazol-4-yl)phenyl substituent.
- Implications: The thiazole ring introduces sulfur, which may enhance π-stacking interactions or alter solubility.
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
- Molecular Formula : C₁₇H₁₃N₃O₄
- Molecular Weight : 323.30 g/mol
- Key Differences : Substitutes the 2-oxoimidazolidine with an isoxazole ring and positions the pyridine at the 2-position.
- Implications : The isoxazole’s lower steric bulk may improve membrane permeability, while the pyridin-2-yl group could alter binding orientation in target proteins .
Analogues with Modified Acetamide Substituents
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
N-(Benzodioxol-5-yl)-2-(pyrimidin-2-ylthio)-N-(fluorobenzyl)acetamide Derivatives
- Example : A complex derivative with pyrimidinylthio and fluorobenzyl groups.
- Key Differences : Incorporates sulfur and fluorine atoms, which may enhance electronegativity and metabolic stability.
- Implications : Fluorine’s electron-withdrawing effects could strengthen hydrophobic interactions in enzyme active sites .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not explicitly stated | ~436* | 2-oxoimidazolidine, pyridin-3-yl |
| 2-(3-(Benzodioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide | C₂₂H₂₀N₄O₄S | 436.5 | Thiazole, phenyl |
| 2-(5-(Benzodioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide | C₁₇H₁₃N₃O₄ | 323.30 | Isoxazole, pyridin-2-yl |
| Compound 28 (Benzimidazole derivative) | Not provided | Not provided | Benzimidazole, methylbenzyl |
*Estimated based on structural similarity to .
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a pyridine substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, derivatives containing the benzo[d][1,3]dioxol moiety have shown significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values indicating potent antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.38 |
| HCT116 | 1.54 |
| MCF7 | 4.52 |
These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts, which has an IC50 ranging from 4.56 to 8.29 µM against similar cell lines .
The anticancer mechanism of action involves several pathways:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that treated cells underwent apoptosis, characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to This compound can often be attributed to specific structural features:
- Benzo[d][1,3]dioxole Moiety : This group is known for enhancing lipophilicity and facilitating interactions with biological targets.
- Imidazolidinone Ring : The presence of this ring is crucial for maintaining structural integrity and enhancing binding affinity to target proteins.
- Pyridine Substituent : This nitrogen-containing heterocycle contributes to the overall polarity and solubility of the compound, influencing its pharmacokinetic properties.
Case Studies
In a recent investigation involving similar derivatives, researchers synthesized compounds based on the benzo[d][1,3]dioxole framework and evaluated their anticancer efficacy. One notable study reported that a bis-benzo[d][1,3]dioxol derivative exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is significant for reducing potential side effects associated with traditional chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
